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Compound of Interest

Compound Name: Boc-L-Tyr(PEG(3)-N3)-OH

Cat. No.: B2734373 Get Quote

A Versatile Heterobifunctional Linker for Advanced Bioconjugation and Drug Delivery

For Researchers, Scientists, and Drug Development
Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and applications of Boc-L-Tyr(PEG(3)-N3)-OH (CAS Number: 1831059-64-3), a key building

block in modern bioconjugation and therapeutic development.

Core Compound Summary
Boc-L-Tyr(PEG(3)-N3)-OH is a heterobifunctional linker that incorporates three key chemical

motifs:

Boc-protected L-Tyrosine: The N-terminal tert-butyloxycarbonyl (Boc) group provides a

stable, acid-labile protecting group, essential for controlled, stepwise peptide synthesis and

other conjugation strategies. The tyrosine residue itself can be a site for further modification

or can be incorporated into peptide sequences.

Triethylene Glycol (PEG(3)) Spacer: A short, hydrophilic polyethylene glycol linker enhances

aqueous solubility and reduces steric hindrance of the final conjugate. PEG linkers are

known to improve the pharmacokinetic properties of biotherapeutics by reducing aggregation

and immunogenicity.
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Terminal Azide (-N3) Group: This functional group is a key component for "click chemistry," a

suite of highly efficient and specific bioorthogonal reactions. The azide allows for covalent

ligation to alkyne-containing molecules.

The combination of these features makes this molecule a versatile tool for applications ranging

from the synthesis of complex peptides to the construction of Antibody-Drug Conjugates

(ADCs).

Physicochemical and Spectroscopic Data
While detailed experimental data for this specific compound is not widely published, the

following table summarizes its key physicochemical properties, with spectroscopic data for the

closely related precursor, Boc-L-Tyrosine, provided for reference.

Property Value Reference/Note

CAS Number 1831059-64-3

Molecular Formula C₂₀H₃₀N₄O₇

Molecular Weight 438.47 g/mol

Appearance
Typically a solid at room

temperature.
[1]

Solubility

Soluble in organic solvents

such as DMSO, DMF, and

alcohols.

Inferred from similar

compounds.

Storage
Store at -20°C for long-term

stability.
[1]

¹H NMR (Boc-L-Tyr-OH)

(300 MHz, CD₃OD) δ/ppm:

7.03 (d, J= 8.4 Hz, 2H), 6.70

(d, J= 8.4 Hz, 2H), 4.32-4.23

(m, 1H), 3.04 (dd, J= 13.8, 5.2

Hz, 1H), 2.81 (dd, J= 13.8, 5.2

Hz, 1H),1.39 (s, 9H).

Data for precursor molecule.[2]

¹³C NMR (Boc-L-Tyr-OH) (in DMSO-d6) Data for precursor molecule.[3]
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Synthesis and Chemical Reactivity
Proposed Synthetic Pathway
While a specific published synthesis for Boc-L-Tyr(PEG(3)-N3)-OH is not readily available, a

plausible synthetic route can be proposed based on standard organic chemistry techniques

and published syntheses of similar molecules. The synthesis would likely involve a multi-step

process starting from commercially available Boc-L-Tyrosine.

Boc-L-Tyr-OH

Boc-L-Tyr(PEG(3)-N3)-OH

Alkylation
(e.g., K2CO3, DMF)

TsO-(PEG)3-N3
(Azido-PEG-Tosyl)

Click to download full resolution via product page

Caption: Proposed synthesis of Boc-L-Tyr(PEG(3)-N3)-OH.

The key step would be the alkylation of the phenolic hydroxyl group of Boc-L-Tyrosine with a

suitable PEGylated azide reagent, such as azido-PEG(3)-tosylate, in the presence of a mild

base like potassium carbonate in an appropriate solvent like dimethylformamide (DMF).

Core Reactivity: Click Chemistry
The terminal azide group of Boc-L-Tyr(PEG(3)-N3)-OH is designed for participation in click

chemistry reactions, primarily the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4][5]
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Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Boc-L-Tyr(PEG(3)-N3)-OH

Stable Triazole Linkage
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(e.g., DBCO, BCN)

Copper-free
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Caption: Click chemistry reactivity of Boc-L-Tyr(PEG(3)-N3)-OH.

These reactions are highly efficient, specific, and can be performed in aqueous conditions,

making them ideal for the bioconjugation of sensitive molecules such as proteins and

antibodies.

Experimental Protocols
The following are generalized protocols for the use of azide-PEG linkers in bioconjugation.

These should be optimized for the specific application and molecules involved.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne
Cycloaddition (CuAAC)
This protocol describes the conjugation of an azide-containing molecule, such as Boc-L-
Tyr(PEG(3)-N3)-OH, to a terminal alkyne-modified biomolecule.

Materials:

Boc-L-Tyr(PEG(3)-N3)-OH

Alkyne-modified biomolecule (e.g., protein, peptide)
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Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

Sodium ascorbate stock solution (e.g., 50 mM in water, freshly prepared)

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand stock

solution (e.g., 10 mM in DMSO or water)

Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

DMSO or other suitable organic co-solvent

Procedure:

Preparation of Reactants:

Dissolve the alkyne-modified biomolecule in the reaction buffer to the desired

concentration.

Dissolve Boc-L-Tyr(PEG(3)-N3)-OH in DMSO to create a concentrated stock solution.

Reaction Setup:

In a reaction vessel, combine the alkyne-modified biomolecule solution with a molar

excess of the Boc-L-Tyr(PEG(3)-N3)-OH stock solution.

Add the copper ligand (e.g., THPTA) to the reaction mixture to a final concentration of

approximately 0.1 mM.

Add CuSO₄ to a final concentration of 1 mM.

Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration

of 1 mM.

Incubation:

Incubate the reaction mixture at room temperature for 1-4 hours. The reaction progress

can be monitored by an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).
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Purification:

Upon completion, the conjugated product can be purified from excess reagents using size

exclusion chromatography, dialysis, or other appropriate purification methods.

Boc Deprotection Protocol
For applications where the N-terminal amine is required for subsequent steps, the Boc

protecting group can be removed under acidic conditions.

Materials:

Boc-protected compound

Trifluoroacetic acid (TFA)

Dichloromethane (DCM)

Cold diethyl ether or hexane

Procedure:

Dissolve the Boc-protected compound in dry DCM.

Cool the solution to 0°C in an ice bath.

Slowly add an excess of TFA (e.g., in a 1:1 ratio with DCM) to the stirred solution.

Continue stirring at 0°C for 1 hour, then allow the reaction to warm to room temperature and

stir for an additional 2 hours.

Remove the solvent and excess TFA under reduced pressure.

Precipitate the deprotected product by adding cold diethyl ether or hexane.

Collect the precipitate by filtration and dry under vacuum.[2]

Applications in Research and Drug Development
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The unique structure of Boc-L-Tyr(PEG(3)-N3)-OH makes it a valuable reagent in several

areas of advanced research.

Antibody-Drug Conjugate (ADC) Development
ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal

antibody with the potency of a cytotoxic drug. The linker that connects the antibody and the

drug is a critical component of an ADC. Boc-L-Tyr(PEG(3)-N3)-OH can be used as a

component of a larger linker system in ADC development.

Step 1: Linker-Payload Synthesis Step 2: Antibody Conjugation

Boc-L-Tyr(PEG(3)-N3)-OH Linker-Drug Conjugate

Alkyne-Modified
Cytotoxic Drug CuAAC or SPAAC

Boc Deprotection

Antibody-Drug Conjugate (ADC)

Monoclonal Antibody Amide bond formation

Click to download full resolution via product page

Caption: General workflow for ADC synthesis.

In this workflow, the azide group of the linker is first reacted with an alkyne-modified cytotoxic

drug via click chemistry. Following Boc deprotection, the newly exposed amine on the tyrosine

residue can be coupled to the antibody, for example, through amide bond formation with

activated carboxylic acid groups on the antibody.

Development of Fluorescent Probes
A published study by Wu Q, et al. in Nanoscale Horizons (2020) describes the use of substrate-

based small molecule fluorescent probes for the super-resolution imaging of membrane

transporters.[5] While the full experimental details are not provided here, this work highlights

the utility of molecules like Boc-L-Tyr(PEG(3)-N3)-OH in constructing sophisticated tools for

cell biology research. In such an application, the azide group could be used to attach a
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fluorophore, and the tyrosine moiety could serve as a recognition element for a specific

biological target.

Conclusion
Boc-L-Tyr(PEG(3)-N3)-OH is a highly versatile and valuable chemical tool for researchers in

chemistry, biology, and medicine. Its combination of a protected amino acid, a hydrophilic PEG

spacer, and a bioorthogonal azide handle enables a wide range of applications in

bioconjugation, drug delivery, and the development of advanced molecular probes. This guide

provides a foundational understanding of its properties and potential applications, serving as a

starting point for the design and execution of innovative research and development projects.

Disclaimer: The experimental protocols provided in this document are intended as general

guidelines. Researchers should consult the primary literature and perform appropriate

optimization for their specific applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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